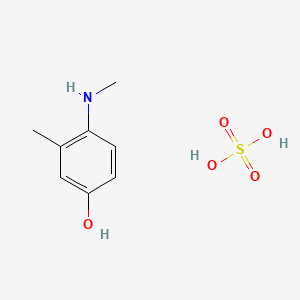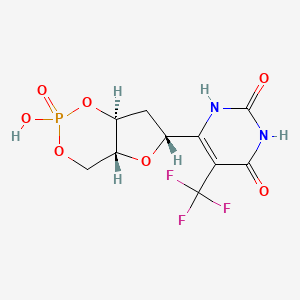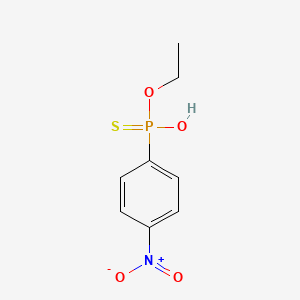
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide is a compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a butenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of transition metal catalysts and photoredox catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane and acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique chemical properties make it suitable for the development of new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group is known to influence the electronic properties of the compound, enhancing its binding affinity to specific targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing pyridine derivatives and butenamides. Examples include trifluoromethylstyrene derivatives and trifluoromethylated aromatic compounds .
Uniqueness
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide is unique due to the presence of both the trifluoromethyl group and the methylsulfonylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
141283-95-6 |
|---|---|
Molecular Formula |
C11H12F3N3O3S |
Molecular Weight |
323.29 g/mol |
IUPAC Name |
(E)-N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]but-2-enamide |
InChI |
InChI=1S/C11H12F3N3O3S/c1-3-4-9(18)16-8-5-7(11(12,13)14)6-15-10(8)17-21(2,19)20/h3-6H,1-2H3,(H,15,17)(H,16,18)/b4-3+ |
InChI Key |
OPESIXMZUKVCQG-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Canonical SMILES |
CC=CC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


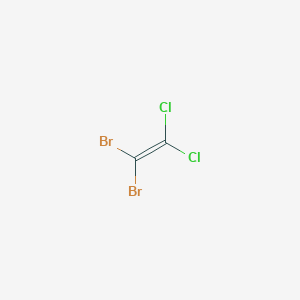
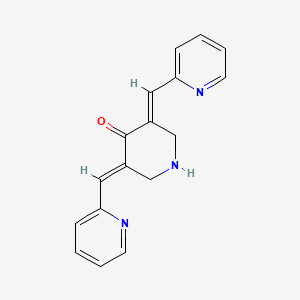
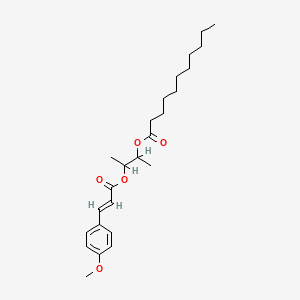
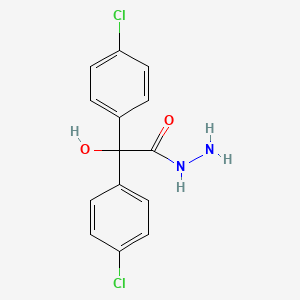
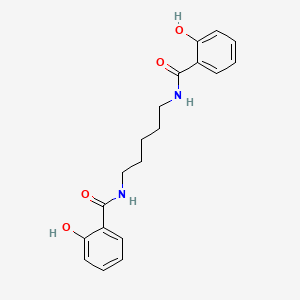
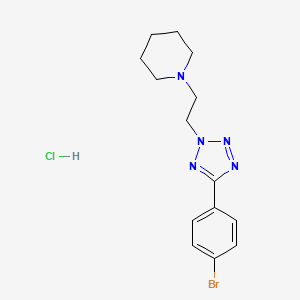
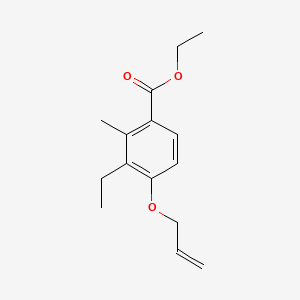

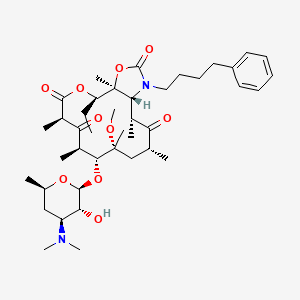

![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)
